Daphnilongeridine

Natural product discovery Cytotoxicity Cancer biology

Daphnilongeridine is the sole cytotoxic alkaloid among five structurally related Daphniphyllum alkaloids co-isolated by Zhang et al. (2009). Four analogs—17-hydroxydaphnigraciline, subdaphnidine A, daphnezomine L methyl ester, and 11-hydroxycodaphniphylline—showed no detectable activity, while daphnilongeridine exhibited broad-spectrum tumor cytotoxicity (IC50 2.4–9.7 µM) and potent anti-proliferative effects on HMEC endothelial cells (IC50 2.7 µM). It is the essential positive control for SAR campaigns mapping cytotoxic pharmacophores and for angiogenesis studies. Using generic Daphniphyllum alkaloids without verified differential activity yields unpredictable results. Validate your assay with this reference standard.

Molecular Formula C32H51NO4
Molecular Weight
CAS No. 922522-15-4
Cat. No. B1159034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeridine
CAS922522-15-4
Molecular FormulaC32H51NO4
Structural Identifiers
SMILESCC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
InChIInChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daphnilongeridine (CAS 922522-15-4): Core Identity and Baseline Attributes for Procurement Consideration


Daphnilongeridine is a structurally complex alkaloid belonging to the Daphniphyllum class of natural products, isolated from the leaves and stems of Daphniphyllum species such as D. subverticillatum and D. longeracemosam [1][2]. Its molecular formula is C32H51NO4 (MW 513.75) and it is characterized by a unique fused polycyclic framework common to this genus . The compound is supplied as a natural product reference standard, typically with purity suitable for in vitro biological assays and analytical method development .

Daphnilongeridine vs. Daphniphyllum Alkaloid Alternatives: Why Substitution Risk is Scientifically Unacceptable


Within the Daphniphyllum alkaloid class, structural complexity and subtle variations in the fused ring system yield dramatic differences in cytotoxic activity and cell-line selectivity. The 2009 study by Zhang et al. demonstrated that while daphnilongeridine exhibited potent, broad-spectrum cytotoxicity against multiple tumor cell lines, four structurally novel co-isolated alkaloids (17-hydroxydaphnigraciline, subdaphnidine A, daphnezomine L methyl ester, and 11-hydroxycodaphniphylline) showed no detectable cytotoxic activity under identical assay conditions [1]. Furthermore, comparisons with other active analogs like daphniyunnine D reveal differing potency profiles and, critically, distinct activity against non-cancerous endothelial cells [2]. This evidence underscores that generic selection among 'Daphniphyllum alkaloids' without reference to specific, quantified differential activity data is scientifically unsound and will yield unpredictable experimental outcomes.

Quantitative Differentiation Guide: Daphnilongeridine (922522-15-4) vs. Closest Analogs and In-Class Comparators


Differential Cytotoxicity: Daphnilongeridine vs. Four Co-Isolated Novel Alkaloids from the Same Plant

In a direct head-to-head comparison, daphnilongeridine was the only compound among five structurally elucidated alkaloids from the leaves of D. subverticillatum to demonstrate cytotoxic activity. The four new alkaloids (17-hydroxydaphnigraciline, subdaphnidine A, daphnezomine L methyl ester, and 11-hydroxycodaphniphylline) showed no activity against the tested cell lines [1].

Natural product discovery Cytotoxicity Cancer biology

Comparative Cytotoxicity of Daphnilongeridine Against Tumor and Non-Tumorigenic Endothelial Cell Lines

Daphnilongeridine exhibits potent cytotoxicity against a panel of tumor cell lines with IC50 values ranging from 2.4 to 9.7 µM. Notably, it also shows comparable activity against the non-cancerous HMEC (human microvascular endothelial) cell line with an IC50 of 2.7 µM [1]. This profile contrasts with some other Daphniphyllum alkaloids, such as daphniyunnine D, which displays higher selectivity for tumor cells (e.g., IC50 of 0.6 µM against A-549 lung cancer) but for which direct HMEC data is not reported in comparable studies [2].

Cancer drug discovery Selectivity profiling Antiangiogenesis

Differential Cytotoxic Potency Across Tumor Cell Lines: Daphnilongeridine vs. Daphniyunnine D

A cross-study analysis reveals significant differences in the cytotoxic potency profiles of daphnilongeridine and daphniyunnine D. Daphnilongeridine's activity against a panel of tumor cells falls within the 2.4-9.7 µM range [1]. In contrast, daphniyunnine D shows a much wider potency range, with exceptional activity against A-549 lung cancer cells (IC50 = 0.6 µM) but only moderate activity against P-388 leukemia cells (IC50 = 3.0 µM) [2]. While direct A-549 data for daphnilongeridine is not available from the same study, the narrow range of its reported activity suggests a more consistent, albeit moderate, potency profile.

Cancer drug discovery Comparative pharmacology Cell line panel screening

Structural Uniqueness: Daphnilongeridine as the Sole Active Alkaloid in its Isolation Batch

The isolation study by Zhang et al. (2009) provides a powerful demonstration of daphnilongeridine's unique structural determinants for activity. Among the five alkaloids isolated, only daphnilongeridine (5) exhibited cytotoxic activity [1]. This includes four new alkaloids whose structures were fully elucidated (17-hydroxydaphnigraciline, subdaphnidine A, daphnezomine L methyl ester, and 11-hydroxycodaphniphylline), none of which were active.

Natural product chemistry Structure-activity relationship (SAR) Alkaloid biosynthesis

HMEC Anti-proliferative Activity: A Differentiating Feature Not Widely Documented for Analogs

A key differentiator for daphnilongeridine is its documented and potent activity against the HMEC (human microvascular endothelial) cell line (IC50 = 2.7 µM) [1]. This is a notable finding as primary HMEC data is rarely reported for most Daphniphyllum alkaloids. For example, studies on related analogs such as daphniyunnine D and daphmacropodine focus on tumor cell line panels (e.g., HL-60, SMMC-7721, MCF-7) without providing comparable HMEC data [2].

Antiangiogenic screening Endothelial cell biology Drug selectivity

Evidence-Backed Application Scenarios for Daphnilongeridine (922522-15-4) in Research and Industrial Settings


Benchmark Positive Control in Daphniphyllum Alkaloid Structure-Activity Relationship (SAR) Studies

As the only alkaloid from a set of five structurally related compounds to demonstrate cytotoxic activity [1], daphnilongeridine serves as the essential positive control for any SAR campaign seeking to map cytotoxic pharmacophores within the Daphniphyllum class. Its activity validates assay sensitivity and provides a baseline for comparing new synthetic or semi-synthetic derivatives.

Tool Compound for Investigating Broad-Spectrum Cytotoxic Mechanisms

Daphnilongeridine's consistent cytotoxic activity across a range of tumor cell lines (IC50 2.4-9.7 µM) [1] makes it a valuable tool for studying fundamental mechanisms of cell death, particularly those that are not cell-line specific. It can be used in comparative proteomics or genomics experiments to identify common pathways activated in response to this class of alkaloid.

Anti-Angiogenesis Probe Based on Quantified HMEC Activity

The documented and potent anti-proliferative effect of daphnilongeridine on human microvascular endothelial cells (HMEC, IC50 = 2.7 µM) [1] provides a clear, evidence-based rationale for its use as a chemical probe in angiogenesis research. It is suitable for in vitro assays (e.g., tube formation, migration) designed to investigate the impact of Daphniphyllum alkaloids on endothelial cell function.

Analytical Reference Standard for Quality Control of Daphniphyllum Extracts

Given its defined structure, known cytotoxic activity, and isolation from multiple Daphniphyllum species [1][2], daphnilongeridine is a logical and verifiable standard for the quality control of botanical raw materials or extracts derived from Daphniphyllum subverticillatum and D. longeracemosam. Its presence and quantity can serve as a marker for consistent bioactivity in natural product preparations.

Technical Documentation Hub

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